

# pharmacokinetics of alpelisib Tmax half-life

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Alpelisib

CAS No.: 1217486-61-7

Cat. No.: S548345

Get Quote

## Key Pharmacokinetic Parameters of Alpelisib

| Parameter                    | Value / Finding                                        | Context / Conditions                                                                                           |
|------------------------------|--------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Tmax (Time to Cmax)          | ~2 hours                                               | Single oral dose in healthy volunteers [1]                                                                     |
| Half-life ( $T_{1/2}$ )      | ~13.7 hours                                            | Single oral dose in healthy volunteers [1]                                                                     |
| Effect of Food               | ~2-fold increase in Cmax,<br>~1.5-fold increase in AUC | Fed state compared to fasted state [2]                                                                         |
| Impact of Hepatic Impairment | No significant impact on exposure                      | Single 300 mg dose in participants with moderate or severe hepatic impairment (Child-Pugh Class B & C) [3] [4] |

## Experimental Protocols for PK Data

The data in the table above were derived from rigorous clinical studies. Below are the methodologies for key experiments:

- **Study in Healthy Volunteers (ADME Study)**

- **Objective:** To determine the absorption, metabolism, and excretion of **alpelisib** [1].
  - **Design:** Four healthy male volunteers received a single oral 400 mg dose of [14C]-labeled **alpelisib**. Blood, urine, and feces were collected over several days [1].
  - **Bioanalysis:** Plasma concentrations of **alpelisib** were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].
  - **PK Analysis:** Key parameters, including Tmax and half-life, were determined from the plasma concentration-time data using non-compartmental analysis [1].
- **Study in Hepatic Impairment**
    - **Objective:** To characterize the PK and safety of **alpelisib** in individuals with impaired liver function [3].
    - **Design:** A Phase 1, open-label, parallel-group study. Participants with moderate (n=6) or severe (n=6) hepatic impairment (Child-Pugh Class B or C) and healthy matched controls (n=11) received a single 300 mg dose of **alpelisib** under fasted conditions [3] [4].
    - **Bioanalysis:** Blood samples were collected up to 144 hours post-dose. Plasma concentrations of **alpelisib** were quantified using a validated LC-MS/MS method [3].
    - **PK Analysis:** Primary (Cmax, AUCinf, AUClast) and secondary (Tmax, T1/2, etc.) PK parameters were calculated via non-compartmental analysis. Exposure in hepatic impairment groups was compared to the healthy control group using geometric mean ratios [3].

## Mechanism and Experimental Workflow

The diagrams below illustrate the PI3K pathway targeted by **alpelisib** and the general workflow for determining its pharmacokinetic parameters.



[Click to download full resolution via product page](#)

**Alpelisib** inhibits the *PI3K $\alpha$*  isoform in the oncogenic signaling pathway.



Click to download full resolution via product page

General workflow for a clinical pharmacokinetic study of **alpelisib**.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Absorption, distribution, metabolism, and excretion of [(14) ... [pubmed.ncbi.nlm.nih.gov]
2. Physiologically Based Pharmacokinetic Modeling of Oral ... [pubmed.ncbi.nlm.nih.gov]
3. Pharmacokinetics and Safety of Multiple-Dose Alpelisib in ... [pmc.ncbi.nlm.nih.gov]

4. Pharmacokinetics and Safety of Multiple-Dose Alpelisib in ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [pharmacokinetics of alpelisib Tmax half-life]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548345#pharmacokinetics-of-alpelisib-tmax-half-life]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com